molecular formula C10H18Cl2N2 B1379417 (2-Amino-2-phenylethyl)dimethylamine dihydrochloride CAS No. 31788-89-3

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride

Cat. No.: B1379417
CAS No.: 31788-89-3
M. Wt: 237.17 g/mol
InChI Key: WHUGFNKIYIGBIU-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride is a chemical compound with the CAS Number: 31788-89-3 . It has a molecular weight of 237.17 . The IUPAC name for this compound is N2,N~2~-dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Formation of Heterocyclic Amines : Research by Zöchling and Murkovic (2002) explored the formation of PhIP, a heterocyclic aromatic amine, highlighting the role of phenylacetaldehyde and 2-phenylethylamine as precursors. This study sheds light on the complex pathways leading to PhIP, a compound of interest due to its presence in cooked foods and implications for health (Zöchling & Murkovic, 2002).

  • Anticholinesterase Drug Development : Prozorovskii et al. (2004) conducted research on "aminostigmine," an anticholinesterase drug, highlighting the synthetic pathway and preliminary clinical testing. This study contributes to the development of medications for conditions involving the cholinergic system (Prozorovskii et al., 2004).

  • Synthesis of Benzazoles : Ohno et al. (2003) investigated the synthesis of 2-dimethylaminobenzazoles through reactions involving 2-aminophenols and related compounds. This research contributes to the synthesis of benzazoles, which are valuable in various chemical applications (Ohno et al., 2003).

Biological and Pharmacological Applications

  • Ionization and Charge Transfer Dynamics : Cheng et al. (2005) explored the ionization pathways and charge-transfer dynamics of 2-phenylethyl-N,N-dimethylamine using Rydberg fingerprint spectroscopy. This research is pivotal in understanding the electronic behavior of molecules with biological relevance, such as neurotransmitters (Cheng et al., 2005).

  • Synthesis of Tricyclic Amines : Ketterer and Wünsch (2012) described the synthesis of hexahydro-5,9-epoxybenzocycloocten-6-amines, involving chiral oxa-Pictet–Spengler reactions. These compounds were evaluated for their affinity towards various receptors, demonstrating the potential for developing novel pharmacological agents (Ketterer & Wünsch, 2012).

  • Fluorescent Aromatic Amino Acids : Chen, Zhong, and Wei (2007) synthesized fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. This work expands the toolkit for biological imaging and molecular probes, with compounds displaying charge transfer fluorescence (Chen, Zhong, & Wei, 2007).

Safety and Hazards

The safety data sheet for (2-Amino-2-phenylethyl)dimethylamine dihydrochloride indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGFNKIYIGBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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